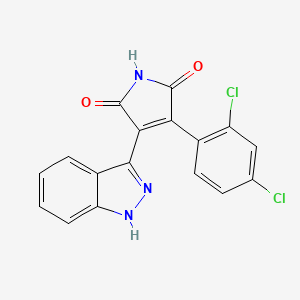![molecular formula C18H20O6S B15171101 2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate CAS No. 919278-11-8](/img/structure/B15171101.png)
2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate is an organic compound characterized by its complex structure, which includes a benzoate ester and a sulfonyl group. This compound is often used in organic synthesis as a reagent and intermediate due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate typically involves the reaction of 2-(2-hydroxyethoxy)ethyl benzoate with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically under mild conditions.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic substitution: Products include substituted benzoates and sulfonamides.
Hydrolysis: Products include benzoic acid and 2-(2-hydroxyethoxy)ethanol.
Scientific Research Applications
2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonyl group is electron-withdrawing, making the adjacent carbon more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce functional groups into molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)ethyl 4-methylbenzenesulfonate
- 2-{2-[(4-Methylbenzenesulfonyl)oxy]ethoxy}ethyl 4-methylbenzenesulfonate
Uniqueness
2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate is unique due to its combination of a benzoate ester and a sulfonyl group, which provides distinct reactivity and stability compared to similar compounds. This makes it particularly useful in specific synthetic applications where both ester and sulfonyl functionalities are required .
Properties
CAS No. |
919278-11-8 |
|---|---|
Molecular Formula |
C18H20O6S |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethyl benzoate |
InChI |
InChI=1S/C18H20O6S/c1-15-7-9-17(10-8-15)25(20,21)24-14-12-22-11-13-23-18(19)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3 |
InChI Key |
NKSCGMBAUSGWIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-ol](/img/structure/B15171024.png)
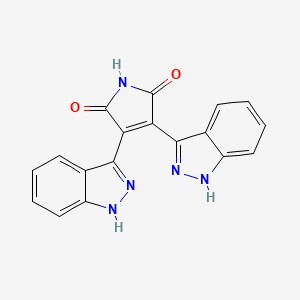
![(4S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylhexane-1,3-diol](/img/structure/B15171041.png)
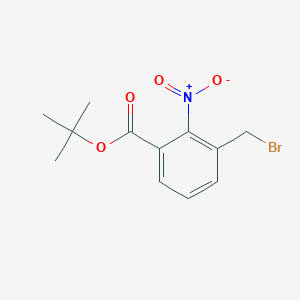
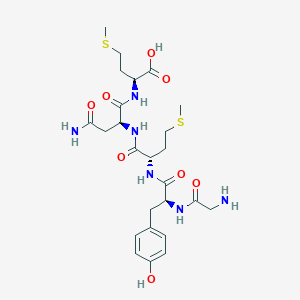
![3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide](/img/structure/B15171056.png)
![tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate](/img/structure/B15171066.png)
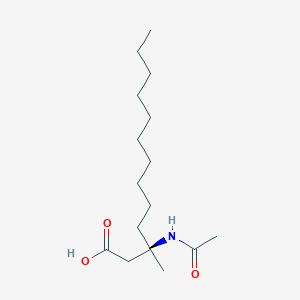
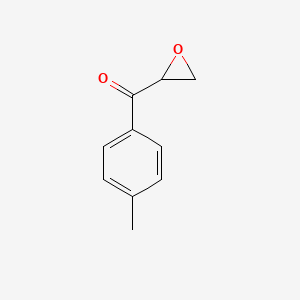
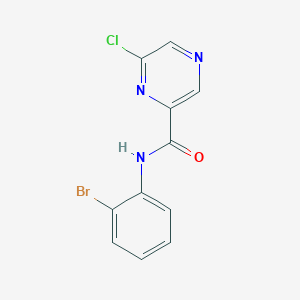
![3-Ethenyl-4-[(propan-2-yl)oxy]-N,N-dipropylbenzene-1-sulfonamide](/img/structure/B15171103.png)
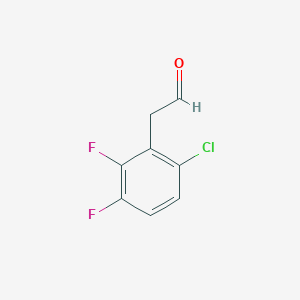
![N-Cyclohexyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B15171113.png)
